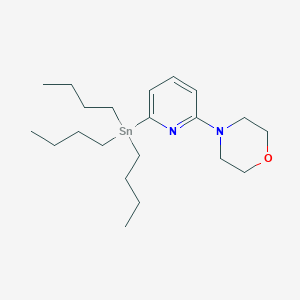
4-(6-(Tributylstannyl)pyridin-2-yl)morpholine
Übersicht
Beschreibung
4-(6-(Tributylstannyl)pyridin-2-yl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of pyridine and morpholine, which are both widely used in medicinal chemistry and drug discovery. The unique structure of 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine makes it an attractive target for organic synthesis and drug design.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Techniques
- One-Pot Synthesis Processes : Research has demonstrated the utility of pyridine derivatives, including those related to morpholine, in novel one-pot synthesis processes for creating complex organic compounds. For instance, dihydropyrindines and tetrahydroquinolines, derivatives of pyridine, can be synthesized through a multi-step process involving coupling, isomerization, and cyclocondensation, showcasing the versatility of these compounds in organic synthesis (Yehia, Polborn, & Müller, 2002).
Catalysis and Green Chemistry
- Catalytic Applications : Pyridine derivatives have been employed as catalysts in various chemical reactions. A specific example includes the use of a Pd–N-heterocyclic carbene complex for Suzuki–Miyaura and Sonogashira cross-coupling reactions. This highlights the role of pyridine and morpholine derivatives in facilitating efficient and environmentally friendly chemical transformations (Reddy, Reddy, & Reddy, 2016).
Bioactive Compound Synthesis
- Intermediate for Biologically Active Compounds : Morpholine and pyridine derivatives serve as intermediates in the synthesis of biologically active compounds. A study on the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one underscores their significance in developing small molecule inhibitors with potential anticancer activity (Wang et al., 2016).
Material Science and Luminescence
- Luminescent Materials : Pyridine derivatives have also found applications in the development of luminescent materials. A study involving thiophene-derivatized pybox and its lanthanide ion complexes demonstrates the potential of pyridine-related structures in creating highly luminescent materials, useful in various technological applications (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Drug Development and Delivery
- Drug Delivery Systems : While direct applications in drug delivery for the specified compound were not found, related research indicates the utility of morpholine and pyridine derivatives in this field. For instance, derivatives have been studied for encapsulation in water-soluble metalla-cages, suggesting potential applications in delivering lipophilic compounds in a biocompatible manner (Mattsson et al., 2010).
Eigenschaften
IUPAC Name |
tributyl-(6-morpholin-4-ylpyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2O.3C4H9.Sn/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;3*1-3-4-2;/h1-3H,5-8H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDERBIPTTICDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594500 | |
| Record name | 4-[6-(Tributylstannyl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(Tributylstannyl)pyridin-2-yl)morpholine | |
CAS RN |
869901-24-6 | |
| Record name | 4-[6-(Tributylstannyl)-2-pyridinyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[6-(Tributylstannyl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


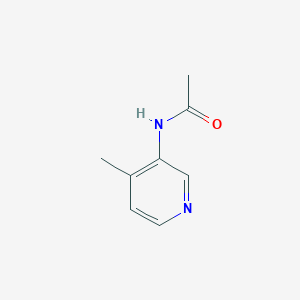
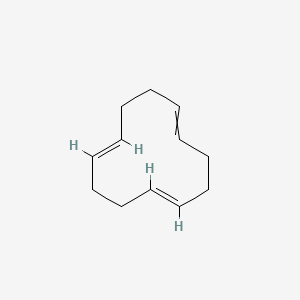
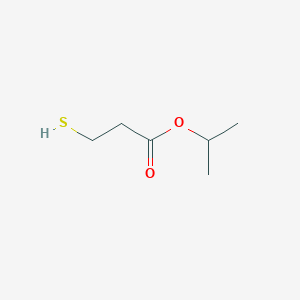
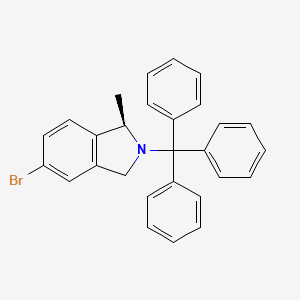
![6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1592177.png)
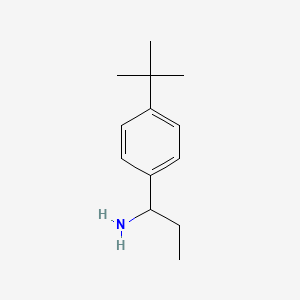
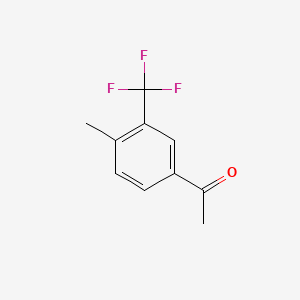
![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)
![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)
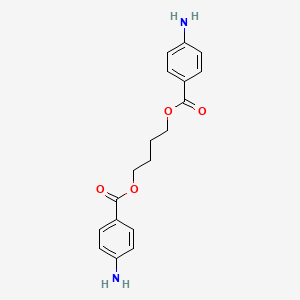
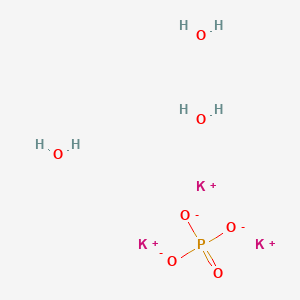
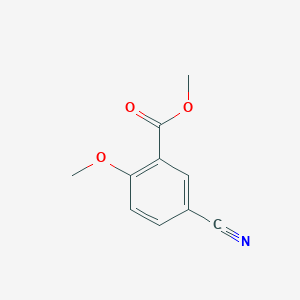
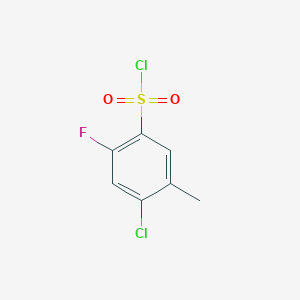
![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)